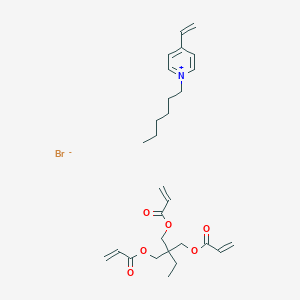
2,2-Bis(prop-2-enoyloxymethyl)butyl prop-2-enoate;4-ethenyl-1-hexylpyridin-1-ium;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexyl-4-vinylpyridiniumbromide-trimethylolpropanetriacrylatecopolymer is a complex polymeric compound that combines the properties of 1-hexyl-4-vinylpyridinium bromide and trimethylolpropane triacrylate. This compound is known for its unique structural characteristics and versatile applications in various scientific fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 1-hexyl-4-vinylpyridiniumbromide-trimethylolpropanetriacrylatecopolymer involves several steps:
-
Synthetic Routes and Reaction Conditions
- The initial step involves the preparation of 1-hexyl-4-vinylpyridinium bromide through a quaternization reaction between 4-vinylpyridine and 1-bromohexane under controlled conditions.
- Trimethylolpropane triacrylate is then polymerized with 1-hexyl-4-vinylpyridinium bromide using free-radical polymerization techniques. This process typically requires the presence of a radical initiator such as azobisisobutyronitrile (AIBN) and is conducted under inert atmosphere to prevent unwanted side reactions.
-
Industrial Production Methods
- Industrial production of this copolymer involves scaling up the laboratory synthesis process. Large-scale reactors and precise control of reaction parameters, such as temperature, pressure, and monomer concentrations, are essential to ensure consistent product quality.
- Post-synthesis, the copolymer is purified using techniques like precipitation, filtration, and drying to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
1-Hexyl-4-vinylpyridiniumbromide-trimethylolpropanetriacrylatecopolymer undergoes various chemical reactions, including:
-
Types of Reactions
Oxidation: The vinyl group in the compound can undergo oxidation reactions, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The pyridinium moiety can be reduced under specific conditions to form the corresponding pyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, resulting in the formation of different functionalized derivatives.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed for substitution reactions.
-
Major Products
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while substitution can produce various functionalized pyridinium derivatives.
Wissenschaftliche Forschungsanwendungen
1-Hexyl-4-vinylpyridiniumbromide-trimethylolpropanetriacrylatecopolymer has a wide range of applications in scientific research:
-
Chemistry
- Used as a monomer in the synthesis of advanced polymeric materials with tailored properties.
- Acts as a catalyst or co-catalyst in various organic reactions.
-
Biology
- Employed in the development of biocompatible materials for drug delivery systems.
- Utilized in the fabrication of biosensors and diagnostic devices.
-
Medicine
- Investigated for its potential use in targeted drug delivery and controlled release formulations.
- Explored for its antimicrobial properties and applications in wound healing.
-
Industry
- Used in the production of high-performance coatings, adhesives, and sealants.
- Applied in the development of advanced materials for electronic and photonic devices.
Wirkmechanismus
The mechanism of action of 1-hexyl-4-vinylpyridiniumbromide-trimethylolpropanetriacrylatecopolymer involves several molecular interactions:
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
1-Hexyl-4-vinylpyridiniumbromide-trimethylolpropanetriacrylatecopolymer can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-Hexyl-4-methylpyridinium bromide: Similar in structure but lacks the vinyl and acrylate functionalities, limiting its polymerization capabilities.
Trimethylolpropane triacrylate: A common monomer used in polymer synthesis but does not possess the pyridinium moiety, reducing its antimicrobial properties.
-
Uniqueness
- The combination of pyridinium, vinyl, and acrylate functionalities in 1-hexyl-4-vinylpyridiniumbromide-trimethylolpropanetriacrylatecopolymer provides a unique set of properties, including antimicrobial activity, polymerization potential, and enhanced mechanical strength.
Eigenschaften
Molekularformel |
C28H40BrNO6 |
|---|---|
Molekulargewicht |
566.5 g/mol |
IUPAC-Name |
2,2-bis(prop-2-enoyloxymethyl)butyl prop-2-enoate;4-ethenyl-1-hexylpyridin-1-ium;bromide |
InChI |
InChI=1S/C15H20O6.C13H20N.BrH/c1-5-12(16)19-9-15(8-4,10-20-13(17)6-2)11-21-14(18)7-3;1-3-5-6-7-10-14-11-8-13(4-2)9-12-14;/h5-7H,1-3,8-11H2,4H3;4,8-9,11-12H,2-3,5-7,10H2,1H3;1H/q;+1;/p-1 |
InChI-Schlüssel |
VRIRWLKCSAVPKX-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCC[N+]1=CC=C(C=C1)C=C.CCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione](/img/structure/B13122089.png)
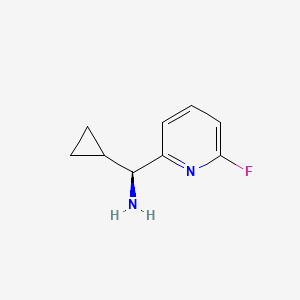

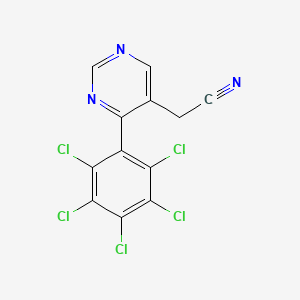
![6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13122109.png)
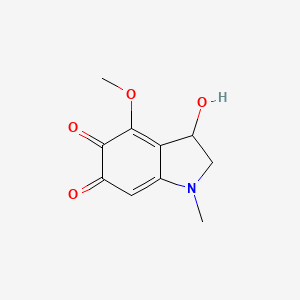
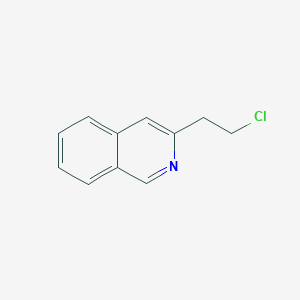


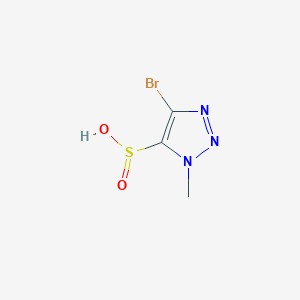
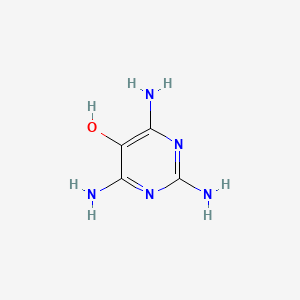


![3-Amino-1-methyl-1H-[1,2,4]triazolo[4,3-a]pyridin-4-iumbromide](/img/structure/B13122173.png)
